2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-
Description
The compound 2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- features a central pyrrolidinone ring substituted at the 4-position with a 1,2,4-oxadiazole moiety bearing a 4-methylphenyl group and at the 1-position with a 2-thienylmethyl group.
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-6-13(7-5-12)18-19-17(20-23-18)14-9-16(22)21(10-14)11-15-3-2-8-24-15/h2-8,14H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOKARDJAXYYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135460 | |
| Record name | 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173246-92-8 | |
| Record name | 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173246-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Formation
Reagents :
-
4-Methylbenzonitrile (1 equiv)
-
Hydroxylamine hydrochloride (1.5 equiv)
-
Triethylamine (TEA, 2 equiv) in ethanol.
Procedure :
O-Acylation and Cyclodehydration
Reagents :
-
Amidoxime (1 equiv)
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Pyrrolidinone-4-carboxylic acid (1 equiv)
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Ethylcarbodiimide (EDC, 1.5 equiv)
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Hydroxyazabenzotriazole (HOAt, 1 equiv) in DMF.
Procedure :
-
Couple amidoxime with carboxylic acid at room temperature for 24 h.
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Cyclize the intermediate O-acylamidoxime with TEA (1 equiv) at 100°C for 3 h.
Yield : 66–75% (method dependent).
Functionalization of the Pyrrolidinone Core
N-Alkylation with 2-Thienylmethyl Group
Reagents :
-
2-Pyrrolidinone (1 equiv)
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2-(Chloromethyl)thiophene (1.2 equiv)
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Potassium hydroxide (molten, as base).
Procedure :
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Heat KOH to 140–160°C under reduced pressure.
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Add 2-(chloromethyl)thiophene dropwise, followed by distillation to isolate 1-(2-thienylmethyl)-2-pyrrolidinone.
Optimization :
Integrated One-Pot Strategy
A streamlined approach combines oxadiazole formation and pyrrolidinone functionalization:
Reagents :
-
4-Cyano-1-(2-thienylmethyl)-2-pyrrolidinone (1 equiv)
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4-Methylbenzoic acid (1 equiv)
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EDC, HOAt, TEA in ethanol/DMF.
Procedure :
-
Convert the 4-cyano group to amidoxime (Section 2.1).
Advantages :
Alternative Routes and Comparative Analysis
Microwave-Assisted Cyclization
Reductive Amination for Thienylmethyl Attachment
Reagents :
-
2-Pyrrolidinone (1 equiv)
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2-Thiophenecarboxaldehyde (1.1 equiv)
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Sodium cyanoborohydride (1.5 equiv) in methanol.
Procedure :
-
Condense aldehyde with pyrrolidinone under acidic conditions.
-
Reduce imine intermediate with NaBHCN.
Critical Data Tables
Table 1: Comparison of Oxadiazole Synthesis Methods
Table 2: N-Alkylation Efficiency
| Electrophile | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-(Chloromethyl)thiophene | Molten KOH | 140–160 | 70 |
| 2-Thiophenecarboxaldehyde | NaBHCN | 25 | 68 |
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to possess cytotoxic effects against various cancer cell lines. In one study, a specific derivative demonstrated an IC50 value of 0.003 µM against several human tumor cell lines, indicating potent antitumor activity . The structure–activity relationship (SAR) suggests that modifications to the oxadiazole ring can enhance biological activity, making these compounds promising candidates for further development in cancer therapy .
Antimicrobial Properties
Oxadiazole derivatives have also been reported to possess antibacterial and antifungal activities. One study highlighted the improved antibacterial efficacy of certain oxadiazole-based compounds against Staphylococcus aureus, demonstrating their potential as novel antimicrobial agents . The presence of specific substituents on the oxadiazole ring can significantly influence their antimicrobial potency.
Anti-inflammatory Effects
Several studies have documented the anti-inflammatory properties of oxadiazole derivatives. For example, specific compounds showed anti-inflammatory effects comparable to standard drugs like Indomethacin in animal models . The mechanism often involves inhibition of pro-inflammatory mediators, making these compounds valuable for treating inflammatory diseases.
Herbicidal and Insecticidal Activity
The versatility of oxadiazole derivatives extends to agricultural applications as well. Compounds with oxadiazole structures have been explored for their effectiveness as herbicides and insecticides. Their ability to disrupt biological processes in pests makes them suitable alternatives to traditional agrochemicals . The development of such compounds can contribute to sustainable agricultural practices by reducing reliance on harmful pesticides.
Synthesis and Structural Insights
The synthesis of 2-Pyrrolidinone derivatives often involves straightforward chemical reactions that allow for the introduction of various substituents on the oxadiazole ring. This flexibility enables researchers to tailor compounds for specific biological activities. Notably, bioisosteric replacements using the oxadiazole ring can enhance stability and reduce susceptibility to metabolic degradation compared to conventional amides or esters .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole Derivatives
Compound 1a/1b (Antiviral Agents)
- Structure : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
- Key Differences :
- Activity : Demonstrated potent inhibition of viral replication in cell-based assays, attributed to the pyridyl group’s hydrogen-bonding capacity .
ChemBridge-5906014 (Screening Compound)
- Structure : 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Key Differences: Lacks the pyrrolidinone and thienylmethyl groups, substituting with a pyridine ring.
- Properties : Reduced molecular weight (~265 g/mol estimated) compared to the target compound (~380 g/mol estimated), likely affecting membrane permeability .
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
- Structure: Features methoxy-substituted phenyl groups on both oxadiazole and pyrrolidinone rings.
- Key Differences :
Comparative Analysis of Physicochemical Properties
Functional Group Impact on Bioactivity
- Thienylmethyl Group (Target Compound) : The sulfur atom in thiophene may enhance π-π stacking with aromatic residues in target proteins, while its electron-rich nature could influence redox stability .
- Pyridyl Group (1a/1b) : Facilitates hydrogen bonding with viral proteases, critical for antiviral efficacy .
- Methoxy Groups () : Increase metabolic stability but may reduce aqueous solubility compared to the target compound’s methyl and thienyl groups .
Biological Activity
2-Pyrrolidinone, 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)- is a complex organic compound notable for its unique structural features, including a pyrrolidinone ring, an oxadiazole ring, and a thienylmethyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole moiety is known for conferring significant pharmacological properties, while the thienylmethyl group may enhance bioactivity through improved binding affinity to target proteins or enzymes. The exact mechanism of action can vary based on the biological context and specific applications being studied.
Pharmacological Properties
Research has indicated that derivatives of pyrrolidinone and oxadiazole exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing oxadiazole structures have shown promising results against various bacterial strains. For instance, certain derivatives demonstrated significant inhibition against E. coli and S. aureus, with IC50 values comparable to established antibiotics .
- Anticancer Activity : Several studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For example, compounds similar to 2-Pyrrolidinone were evaluated against multiple human tumor cell lines, with some exhibiting IC50 values as low as 0.003 µM against specific cancer types .
- Anti-inflammatory Effects : The compound's structural components may also contribute to anti-inflammatory properties. Preliminary studies suggest that related compounds can inhibit COX enzymes, which are crucial in inflammatory pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Potential :
- Anti-inflammatory Mechanism :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-thienylmethyl)-2-pyrrolidinone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides with carboxylic acid derivatives. For example, refluxing a mixture of 4-methylphenyl-substituted hydrazide with a thienylmethyl-pyrrolidinone intermediate in ethanol or DMF under nitrogen yields the oxadiazole ring . Optimization involves:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve yield compared to ethanol .
- Temperature Control : Reflux at 80–100°C for 2–4 hours minimizes side reactions.
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | DMF | 70–85% | |
| Catalyst | ZnCl₂ (0.1 eq) | +15% yield |
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Combine FT-IR , ¹H/¹³C NMR , and HRMS to confirm structure:
- FT-IR : Look for ν(C=O) at ~1670–1700 cm⁻¹ (pyrrolidinone) and ν(N-O) at ~950 cm⁻¹ (oxadiazole) .
- ¹H NMR : Thienylmethyl protons appear as doublets at δ 3.8–4.2 ppm; aromatic protons (4-methylphenyl) resonate as a singlet at δ 7.2–7.5 ppm .
- HRMS : Exact mass should match the molecular formula (C₁₈H₁₇N₃O₂S).
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential respiratory irritation .
- PPE : Nitrile gloves and lab coats; avoid skin contact (may cause dermatitis) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structural contradictions in crystallographic vs. computational data be resolved?
- Methodological Answer : Discrepancies between X-ray diffraction and DFT-optimized geometries often arise from crystal packing forces. To resolve:
- X-ray Refinement : Use software like SHELXL to refine occupancy and thermal parameters .
- DFT Corrections : Apply dispersion corrections (e.g., D3-BJ) to account for van der Waals interactions in gas-phase models .
- Hydrogen Bond Analysis : Compare experimental (X-ray) and theoretical H-bond lengths (e.g., N–H···O=C in pyrrolidinone) .
Q. What strategies validate the compound’s pharmacological target engagement?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs; prioritize binding poses with ΔG < −7 kcal/mol .
- SPR Biosensors : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., COX-2) .
- Cellular Assays : Test inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (IC₅₀ < 10 µM indicates potency) .
Q. How do substituents (e.g., 4-methylphenyl vs. 4-methoxyphenyl) affect reactivity in cross-coupling reactions?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) increase oxadiazole ring electron density, enhancing Suzuki coupling yields with aryl boronic acids:
- Comparative Study :
| Substituent | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| 4-CH₃-C₆H₄ | PhB(OH)₂ | 62 | |
| 4-OCH₃-C₆H₄ | 4-F-C₆H₄B(OH)₂ | 78 |
- Mechanistic Insight : Methoxy groups lower LUMO energy, facilitating oxidative addition in Pd-catalyzed reactions .
Q. How can researchers address conflicting bioactivity data across cell lines?
- Methodological Answer : Discrepancies may stem from cell-specific metabolic profiles. Mitigate via:
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Proteomic Profiling : Use SILAC labeling to identify differential protein expression in responsive vs. resistant lines .
- Dose-Response Redundancy : Test IC₅₀ in ≥3 independent assays (e.g., MTT, ATP-lite) .
Data Contradiction Analysis
Q. Why do NMR and LC-MS data sometimes indicate impurities despite high HPLC purity?
- Methodological Answer :
- Degradation Products : Autoxidation of the thienylmethyl group can generate sulfoxide derivatives (detectable via LC-MS but not HPLC-UV) .
- Column Artifacts : Use HILIC columns instead of C18 to resolve polar byproducts .
- Advanced NMR : Apply 2D HSQC to distinguish overlapping proton signals .
Computational Chemistry
Q. What QSAR parameters predict the compound’s logP and solubility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
